molecular formula C9H14N2O B13670100 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole

Cat. No.: B13670100
M. Wt: 166.22 g/mol
InChI Key: OJZAWJWSGHZPLC-UHFFFAOYSA-N
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Description

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a tetrahydropyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-propan-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C9H14N2O/c1-6(2)9-7-5-12-4-3-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

OJZAWJWSGHZPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC2=C1COCC2

Origin of Product

United States

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